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molecular formula C16H25N3O3 B8730110 Tert-butyl 4-(5-(1-hydroxyethyl)pyridin-2-yl)piperazine-1-carboxylate

Tert-butyl 4-(5-(1-hydroxyethyl)pyridin-2-yl)piperazine-1-carboxylate

Cat. No. B8730110
M. Wt: 307.39 g/mol
InChI Key: XUUQPKJBSAHUDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08012956B2

Procedure details

tert-Butyl 4-(5-(methoxy(methyl)carbamoyl)pyridin-2-yl)piperazine-1-carboxylate (1.45 g, 4.1 mmol) was taken into THF (20 mL) and the solution cooled to 0° C. under a nitrogen atmosphere. Methyl magnesium bromide (3.0M in ethyl ether, 3.5 mL) was added in portions and the mixture was allowed to stir 10 minutes followed by addition of another 1.5 mL aliquot then the mixture was warmed to room temperature. The solution was then partitioned with ethyl ether and water and the organic phase washed with brine then dried over anhydrous sodium sulfate, filtered and concentrated. The residue was taken into methanol (25 mL) followed by portion-wise addition of sodium borohydride solid (250 mg) over 10 minutes. The mixture was allowed to stir at room temperature another 10 minutes then concentrated. The residue was partitioned with ethyl ether and water and the aqueous phase extracted ethyl ethyl ether (2×). The combined organic layers were dried over anhydrous sodium sulfate, filtered and concentrated to give tert-butyl 4-(5-(1-hydroxyethyl)pyridin-2-yl)piperazine-1-carboxylate (1.48 g) which was carried forward without further purification.
Name
tert-Butyl 4-(5-(methoxy(methyl)carbamoyl)pyridin-2-yl)piperazine-1-carboxylate
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CON(C)[C:4]([C:6]1[CH:7]=[CH:8][C:9]([N:12]2[CH2:17][CH2:16][N:15]([C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[CH2:14][CH2:13]2)=[N:10][CH:11]=1)=[O:5].[CH3:26][Mg]Br>C1COCC1>[OH:5][CH:4]([C:6]1[CH:7]=[CH:8][C:9]([N:12]2[CH2:17][CH2:16][N:15]([C:18]([O:20][C:21]([CH3:23])([CH3:24])[CH3:22])=[O:19])[CH2:14][CH2:13]2)=[N:10][CH:11]=1)[CH3:26]

Inputs

Step One
Name
tert-Butyl 4-(5-(methoxy(methyl)carbamoyl)pyridin-2-yl)piperazine-1-carboxylate
Quantity
1.45 g
Type
reactant
Smiles
CON(C(=O)C=1C=CC(=NC1)N1CCN(CC1)C(=O)OC(C)(C)C)C
Step Two
Name
Quantity
3.5 mL
Type
reactant
Smiles
C[Mg]Br
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
followed by addition of another 1.5 mL aliquot
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed to room temperature
CUSTOM
Type
CUSTOM
Details
The solution was then partitioned with ethyl ether and water
WASH
Type
WASH
Details
the organic phase washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
followed by portion-wise addition of sodium borohydride solid (250 mg) over 10 minutes
Duration
10 min
STIRRING
Type
STIRRING
Details
to stir at room temperature another 10 minutes
Duration
10 min
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated
CUSTOM
Type
CUSTOM
Details
The residue was partitioned with ethyl ether and water
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted ethyl ethyl ether (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
OC(C)C=1C=CC(=NC1)N1CCN(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.48 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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